eryvarin D

Beschreibung

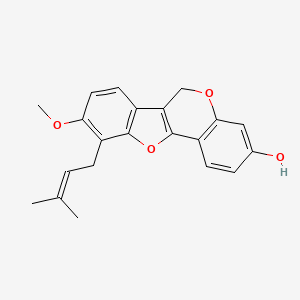

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H20O4 |

|---|---|

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

9-methoxy-10-(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromen-3-ol |

InChI |

InChI=1S/C21H20O4/c1-12(2)4-6-15-18(23-3)9-8-14-17-11-24-19-10-13(22)5-7-16(19)21(17)25-20(14)15/h4-5,7-10,22H,6,11H2,1-3H3 |

InChI-Schlüssel |

BYZVMAQRPFEPSV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCC1=C(C=CC2=C1OC3=C2COC4=C3C=CC(=C4)O)OC)C |

Herkunft des Produkts |

United States |

Isolation and Structural Elucidation of Eryvarin D

Natural Occurrence and Isolation Sources of Eryvarin D

The journey to studying this compound begins with its extraction from natural botanical sources. Researchers have successfully identified and isolated this compound from specific plant species, utilizing precise and systematic methodologies to separate it from a complex mixture of other phytochemicals.

Specific Erythrina Species and Plant Organs

This compound has been consistently reported as a constituent of the Erythrina genus, a group of plants commonly known as coral trees. The primary sources for its isolation are specific tissues within these plants where the compound accumulates.

Detailed phytochemical investigations have confirmed the presence of this compound in the following:

Erythrina variegata : The root bark of this species is a well-documented source from which this compound has been repeatedly isolated. researchgate.netnih.gov

Erythrina fusca : The stems of this plant, also known as the purple coral tree, have also yielded this compound, indicating its distribution across different species within the genus.

Extraction and Chromatographic Separation Methodologies

The isolation of this compound is a multi-step process that begins with crude extraction followed by meticulous purification using various chromatographic techniques. A typical procedure involves the air-drying and powdering of the plant material to increase the surface area for solvent extraction.

One established method for isolating this compound from the root bark of Erythrina variegata proceeds as follows nih.gov:

Solvent Extraction : One kilogram of the dried, powdered root bark is extracted with acetone (B3395972) at room temperature. This process is repeated to ensure a thorough extraction of the plant's secondary metabolites. nih.gov

Initial Fractionation : The resulting crude acetone extract is then subjected to Vacuum Liquid Chromatography (VLC). The extract is passed through a silica (B1680970) gel column and eluted with a solvent system of increasing polarity, typically a gradient of n-hexane to ethyl acetate (B1210297) (EtOAc). This step separates the complex extract into several less complex fractions. nih.gov

Further Purification : Fractions identified as containing the target compound are combined and subjected to further chromatographic separation. This can involve additional column chromatography or Centrifugal Planar Chromatography (CPC), using a refined solvent system to achieve higher purity. nih.gov The final purification steps yield this compound as an isolated compound. nih.gov

Throughout the process, Thin Layer Chromatography (TLC) is used to monitor the separation and identify the fractions containing the desired compound.

Spectroscopic and Spectrometric Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound. researchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments are employed to piece together the molecular puzzle. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

While recent studies confirm the use of these techniques, they often reference the original characterization data. researchgate.net The definitive NMR data for this compound was established in earlier work and is presented below.

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |

|---|---|---|

| 1 | 159.2 | 6.99 (d, 8.3) |

| 2 | 106.3 | 6.46 (dd, 8.3, 2.4) |

| 3 | 161.0 | - |

| 4 | 103.2 | 6.40 (d, 2.4) |

| 4a | 109.6 | - |

| 6 | 66.5 | 4.24 (m) |

| 6a | 39.6 | 3.54 (m) |

| 7 | 112.9 | - |

| 8 | 156.4 | - |

| 9 | 100.1 | 6.57 (s) |

| 10 | 157.0 | - |

| 10a | 119.8 | - |

| 11a | 78.6 | 5.49 (d, 6.8) |

| 1' | 125.0 | - |

| 2' | 21.5 | 3.32 (d, 7.3) |

| 3' | 121.7 | 5.25 (t, 7.3) |

| 4' | 131.4 | - |

| 5' | 25.7 | 1.75 (s) |

| 6' | 17.8 | 1.67 (s) |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its exact molecular formula. For this compound, this technique provides the elemental composition, confirming the number of carbon, hydrogen, and oxygen atoms in the molecule. This data is crucial for distinguishing it from other compounds with similar structures or molecular weights.

Other Spectroscopic Methods (UV, IR, and Optical Rotation)

In addition to NMR and MS, other spectroscopic techniques provide valuable complementary information for structural confirmation.

Ultraviolet (UV) Spectroscopy : This method provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system present in the pterocarpan (B192222) skeleton.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, this would reveal the presence of hydroxyl (-OH) groups, aromatic rings, and ether linkages.

Optical Rotation : As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation ([α]D) is a characteristic physical property that indicates the compound's stereochemistry. A negative value signifies that it is levorotatory.

Biosynthesis and Metabolic Pathways of Eryvarin D

General Flavonoid Biosynthesis in Erythrina Species

Flavonoid biosynthesis in plants, including Erythrina species, is a complex process that originates from the phenylpropanoid pathway. frontiersin.orgfrontiersin.orgtaylorandfrancis.comnumberanalytics.com This pathway begins with the amino acid phenylalanine, which is converted into 4-coumaroyl-CoA through a series of enzymatic steps. frontiersin.orgnumberanalytics.com

Overview of Key Enzymatic Steps

The core flavonoid skeleton (a fifteen-carbon structure consisting of two benzene (B151609) rings linked by a heterocyclic pyrane ring) is formed by the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA. frontiersin.orgnumberanalytics.com This crucial step is catalyzed by the enzyme chalcone (B49325) synthase (CHS). frontiersin.orgnumberanalytics.com The resulting chalcone is then typically isomerized into a flavanone (B1672756) by chalcone isomerase (CHI). frontiersin.orgnumberanalytics.com

From flavanones, the pathway diverges, leading to various flavonoid subclasses such as flavones, flavonols, isoflavones, and pterocarpans. frontiersin.org Enzymes like flavanone 3-hydroxylase (F3H) are involved in the conversion of flavanones to dihydroflavonols, which serve as precursors for other flavonoid types. frontiersin.orgnumberanalytics.com Studies in Erythrina velutina have identified transcripts encoding key enzymes in the flavonoid pathway, including CHS, CHI, and enzymes involved in the synthesis of different flavonoid classes. doaj.orgfrontiersin.orgresearchgate.net

Here is a table summarizing some key enzymes in the general flavonoid biosynthesis pathway:

| Enzyme | Abbreviation | Catalyzed Reaction |

| Phenylalanine Ammonia-Lyase | PAL | Phenylalanine to Cinnamic acid |

| Cinnamate 4-Hydroxylase | C4H | Cinnamic acid to 4-Coumaric acid |

| 4-Coumarate:CoA Ligase | 4CL | 4-Coumaric acid to 4-Coumaroyl-CoA |

| Chalcone Synthase | CHS | 4-Coumaroyl-CoA + 3 Malonyl-CoA to Naringenin Chalcone |

| Chalcone Isomerase | CHI | Chalcone to Flavanone |

| Flavanone 3-Hydroxylase | F3H | Flavanone to Dihydroflavonol |

Role of Prenylation in Flavonoid Diversity

Prenylation is a significant modification that contributes substantially to the structural diversity of flavonoids in plants, including Erythrina species. nih.govnih.govkyoto-u.ac.jp This process involves the addition of prenyl groups (isoprenoid chains) to the flavonoid skeleton, typically catalyzed by prenyltransferases. nih.govkyoto-u.ac.jp The position and number of prenyl groups, along with further modifications like cyclization and hydroxylation of the prenyl chain, lead to a wide array of prenylated flavonoids. nih.govkyoto-u.ac.jptandfonline.com

Erythrina is particularly known for producing prenylated flavonoids, which are of significant medicinal interest. researchgate.netnih.gov The presence of prenyl groups can enhance the lipophilicity and biological activity of flavonoids. nih.govtandfonline.com

Putative Biosynthetic Route Towards Eryvarin D

This compound is classified as a pterocarpan (B192222). Pterocarpans are a type of isoflavonoid (B1168493), which are derived from the flavonoid pathway. The biosynthesis of isoflavonoids involves a specific branch from the flavanone intermediate, catalyzed by isoflavone (B191592) synthase (IFS). Subsequent enzymatic steps, including reductions and cyclizations, lead to the formation of the pterocarpan ring system.

While the precise, step-by-step biosynthetic route specifically leading to this compound has not been fully elucidated in the provided search results, its classification as a pterocarpan suggests it is synthesized through the general isoflavonoid pathway, likely involving prenylation and subsequent modifications characteristic of the eryvarin series of compounds found in Erythrina. researchgate.netnih.govnih.gov The presence of prenyl groups on this compound indicates the involvement of prenyltransferases at specific positions on the isoflavonoid precursor. nih.govkyoto-u.ac.jptandfonline.com

Metabolomic Profiling and Pathway Elucidation Studies

Metabolomic profiling plays a crucial role in identifying the diverse array of secondary metabolites present in plants and in providing insights into their biosynthetic pathways. nih.govnih.govresearchgate.netugm.ac.idnih.gov

Application of Advanced Metabolomics in Erythrina Secondary Metabolites

Advanced metabolomic techniques, such as Ultra-Performance Liquid Chromatography coupled to high-resolution mass spectrometry (UPLC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS), have been applied to study the secondary metabolites of Erythrina species. nih.govnih.govresearchgate.netugm.ac.idnih.gov These techniques allow for the comprehensive profiling and identification of a wide range of compounds, including flavonoids, alkaloids, and phenolic acids, in different plant tissues like leaves, seeds, and root bark. doaj.orgnih.govnih.govresearchgate.netugm.ac.idnih.govscielo.sa.cr

Metabolomic studies in Erythrina velutina have annotated numerous metabolites, including a significant number of flavonoids, and integrated this data with transcriptomic and proteomic analysis to understand the molecular basis of specialized metabolism. doaj.orgfrontiersin.orgresearchgate.netnih.gov Non-target molecular networking has been used to visualize the relationships between identified metabolites and putative genes involved in their biosynthesis. doaj.orgresearchgate.netnih.gov

Identification of this compound and Related Metabolites within Biosynthetic Networks

Metabolomic studies have successfully identified this compound and other related pterocarpans and isoflavonoids in extracts from Erythrina species. researchgate.netnih.govnih.gov For instance, this compound was identified in the root bark extract of Erythrina variegata using techniques like LC-HRMS. researchgate.netnih.gov The identification of this compound alongside other flavonoids and isoflavonoids in these studies helps to place it within the broader metabolic network of Erythrina. nih.gov

The co-occurrence of this compound with other prenylated flavonoids and isoflavonoids in Erythrina species supports the hypothesis that they share common biosynthetic precursors and enzymatic machinery, particularly prenyltransferases and enzymes involved in pterocarpan formation. researchgate.netnih.govnih.gov While detailed enzymatic steps specific to this compound synthesis are still being elucidated, its identification through metabolomics provides a basis for further targeted research into its specific biosynthetic pathway.

Chemical Synthesis Approaches for Eryvarin D and Its Analogues

Strategies for the Total Synthesis of Pterocarpans

The total synthesis of pterocarpans involves the construction of their characteristic tetracyclic benzofuran-benzopyran system. Various strategies have been developed to achieve this, often starting from simpler aromatic precursors. Key approaches include palladium-catalyzed cyclization and annulation reactions, acid-catalyzed cyclizations, and cycloaddition reactions idrblab.netthegoodscentscompany.comctdbase.org. Reviews on the total synthesis of natural pterocarpans and their analogues highlight the progress in this area thegoodscentscompany.comknapsackfamily.comchemspider.com.

Stereoselective Synthetic Pathways

Pterocarpans possess chiral centers, typically at positions C-6a and C-11a, which determine their stereochemistry. Natural pterocarpans often exhibit a cis relationship between the protons at these positions idrblab.net. Achieving stereocontrol during synthesis is crucial to obtain the desired enantiomer or diastereomer. Stereoselective synthetic pathways to pterocarpans have been developed using various methods, including Lewis acid-promoted reactions ctdbase.org, asymmetric aldol (B89426) reactions, and the use of chiral catalysts knapsackfamily.com. Palladium-catalyzed reactions have also been shown to proceed with stereoselectivity, often favoring the cis ring junction idrblab.net. Controlling stereochemistry can involve strategies such as the allylation of aromatic aldehydes with cyclic allylsiloxanes knapsackfamily.com.

Synthetic Access to Eryvarin D Derivatives and Analogues

While this compound is primarily known as a natural product isolated from Erythrina species pjps.pknih.govmdpi.comchemfaces.comresearchgate.netcaymanchem.com, general synthetic methods for pterocarpans can be adapted to access this compound and its analogues. The specific substitution pattern of this compound, including methoxy (B1213986) and prenyl groups, dictates the choice of starting materials and reaction sequences.

Synthetic access to pterocarpan (B192222) derivatives often involves constructing the core skeleton and then introducing or modifying substituents. Palladium-catalyzed heteroannulation, for instance, can be used to synthesize substituted pterocarpans idrblab.net. Lewis acid-promoted reactions have also been employed for the stereoselective synthesis of oxygenated pterocarpans and analogues ctdbase.org. The synthesis of related eryvarin compounds, such as the total synthesis of Eryvarin H and its derivatives, demonstrates the application of multi-step synthetic routes to access substituted pterocarpans. Research into the structure-activity relationships of prenylated pterocarpans and isoflavonoid (B1168493) derivatives from Erythrina highlights the importance of synthetic access to a variety of analogues for biological evaluation mdpi.comcaymanchem.com.

Chemoenzymatic and Enzymatic Synthesis of this compound Scaffolds

Chemoenzymatic and enzymatic approaches offer alternative or complementary strategies for synthesizing natural products and their scaffolds, leveraging the high selectivity and efficiency of enzymes. In the context of pterocarpans, which are isoflavonoid phytoalexins, their biosynthesis in plants involves specific enzymatic transformations thegoodscentscompany.com.

Biological Activity and Mechanistic Studies of Eryvarin D

Antimicrobial Efficacy Investigations

Eryvarin D has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. nih.govnih.gov

Activity against Gram-Positive Bacteria (Staphylococcus aureus, MRSA, VRSA)

Studies have shown that this compound exhibits activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) strains. nih.gov Minimum Inhibitory Concentration (MIC) values have been reported to quantify this activity. For instance, this compound showed good activity against S. aureus with an MIC of 50 mg/L in one study. nih.gov Other research indicated stronger activity against S. aureus with an MIC of 4 mg/L. nih.gov Against MRSA, this compound has demonstrated heightened sensitivity with an MIC of 4 mg/L. nih.gov VRSA strains have also shown significant susceptibility to this compound. nih.gov

The following table summarizes some reported MIC values for this compound against Staphylococcus aureus and MRSA:

| Microorganism | MIC (mg/L) | Source |

| Staphylococcus aureus | 50 | nih.gov |

| Staphylococcus aureus | 4 | nih.gov |

| MRSA | 4 | nih.gov |

| VRSA | Susceptible | nih.gov |

Note: Different studies may report varying MIC values due to differences in methodologies, strains tested, and experimental conditions.

Evaluation against Other Pathogenic Microorganisms

While the focus on this compound's antimicrobial activity is heavily on Gram-positive bacteria, some studies on Erythrina flavonoids in general suggest potential activity against other microorganisms. nih.govscialert.net However, specific detailed findings for this compound against a broad range of other pathogenic microorganisms are less extensively documented in the provided search results compared to its activity against Staphylococcus aureus and its resistant strains. Flavonoids from the Erythrina genus have been explored for activity against fungi like Candida albicans and parasites like Plasmodium falciparum, but direct, detailed evidence for this compound's efficacy against these specific pathogens is not prominently featured in the search results. scialert.net

Enzyme Inhibition Profiling

This compound and related compounds from Erythrina species have been investigated for their ability to inhibit various enzymes, which contributes to their potential therapeutic applications. researchgate.netscialert.netresearchgate.net

Receptor Tyrosine Kinase (RTK) Inhibition

Receptor tyrosine kinases (RTKs) are crucial in cell communication and regulation, and their irregular expression can be linked to conditions like cancer. researchgate.net Flavonoid derivatives, including those from Erythrina, have been reported to possess tyrosine kinase inhibitory activities. researchgate.net this compound has been included in studies evaluating the inhibitory activity against a panel of receptor tyrosine kinases, such as EGFR, HER2, HER4, IGFR, InsR, KDR, PDGFRα, and PDGFRβ. researchgate.netresearchgate.net While eryvarin E, a related compound, showed weak insulin (B600854) receptor inhibitory activity in one study, the specific inhibitory profile of this compound across this panel of RTKs is not explicitly detailed with quantitative data in the provided search results, although it was part of the evaluation. researchgate.netresearchgate.net Molecular docking studies involving this compound targeting VEGFR-2, another tyrosine kinase receptor, have been conducted, with reported binding energies. uinjkt.ac.id

The following table presents molecular docking results for this compound against VEGFR-2:

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (nM) | Target | Source |

| This compound | -8.27 | 872.18 | VEGFR-2 | uinjkt.ac.id |

Note: Molecular docking provides theoretical insights into potential interactions and requires experimental validation.

Insulin Receptor (InsR) Modulatory Effects

The insulin receptor (InsR) is a receptor tyrosine kinase. researchgate.netresearchgate.net While a study investigating the RTK inhibition profile of this compound and eryvarin E mentioned that eryvarin E exhibited weak insulin receptor inhibitory activity, it did not provide specific data on this compound's direct modulatory effects on the insulin receptor beyond its inclusion in the RTK panel evaluation. researchgate.netresearchgate.net Modulation of the insulin receptor and its signaling pathway is relevant to conditions like insulin resistance and diabetes. nih.govnih.govbiorxiv.org Some compounds from Erythrina subumbrans, including this compound, have shown α-glucosidase inhibitory activity, which is relevant to blood glucose regulation and diabetes management. researchgate.netrjptonline.org

Other Relevant Enzyme Targets

Beyond RTKs and enzymes involved in glucose metabolism, this compound and other Erythrina flavonoids have been implicated in modulating other enzyme targets. Flavonoids from Erythrina have shown inhibitory properties against enzymes such as protein tyrosine phosphatase 1B (PTP1B), HIV protease, and diacylglycerol acyltransferase (DGAT). scialert.net Additionally, some Erythrina compounds have demonstrated activity as inhibitors of enzymes like COX-1 and COX-2, which are involved in inflammatory pathways. niscpr.res.in While these activities are associated with the broader class of Erythrina flavonoids, specific detailed enzymatic inhibition data for this compound against all these targets are not comprehensively provided in the search results. However, this compound has been identified as a compound that can activate the AMPK enzyme, which plays a role in energy metabolism and is a target for metabolic syndrome-related diseases. google.com

Cellular and Molecular Mechanisms of Action

The biological activities of flavonoids from the Erythrina genus, including this compound, are attributed to their interactions with various cellular and molecular targets within microorganisms. Proposed mechanisms underlying their antibacterial effects involve disrupting essential cellular processes necessary for bacterial survival and proliferation. idrblab.netchemspider.com

Disruption of Cellular Integrity and Membrane Function

One of the key proposed mechanisms of action for antibacterial flavonoids from Erythrina species is the disruption of cytoplasmic membrane function. idrblab.netchemspider.com The lipophilic nature of these compounds, including this compound, allows them to interact with the bacterial cell membrane, potentially altering its structure and permeability. researchgate.net This interaction can compromise the membrane's integrity, leading to leakage of essential intracellular components and ultimately cell death. idrblab.netresearchgate.net While general membrane disruption is considered a dominant mechanism for some isoflavones and their derivatives, specific detailed studies on how this compound precisely affects membrane integrity are part of the broader understanding of Erythrina flavonoids' actions.

Modulation of Macromolecular Synthesis

Another mechanism suggested for the antibacterial activity of Erythrina flavonoids is the suppression of macromolecular synthesis. idrblab.netchemspider.com This can involve inhibiting the synthesis of vital cellular components such as nucleic acids (DNA and RNA) and proteins, which are crucial for bacterial growth and replication. idrblab.net While some potent flavonoids from Erythrina have been specifically noted for inhibiting nucleic acid synthesis against MRSA, the direct impact of this compound on these processes is understood within the context of this broader class of compounds and their proposed mechanisms. idrblab.net

Interference with Energy Metabolism Pathways

Interference with energy metabolism pathways is also considered a potential mechanism by which Erythrina flavonoids exert their antibacterial effects. idrblab.netchemspider.com This can involve the modulation of processes such as ATP synthesis, which is essential for providing energy for cellular functions. idrblab.net By disrupting energy production, these flavonoids can impair bacterial viability and growth. While specific data detailing this compound's direct effects on energy metabolism pathways in bacteria are part of the collective understanding of Erythrina flavonoid mechanisms, the general principle of modulating energy metabolism contributes to their observed antibacterial activity. idrblab.netchemspider.com

Research findings on the antibacterial activity of this compound against Staphylococcus aureus and MRSA highlight its potency, as indicated by low Minimum Inhibitory Concentration (MIC) values. The following table summarizes some reported MIC values:

| Bacterial Strain | MIC (mg/L) | Source |

| Staphylococcus aureus | 4 | idrblab.net |

| Methicillin-Resistant S. aureus | 4 | idrblab.net |

These low MIC values underscore the significant antibacterial potential of this compound, supporting the importance of further investigation into its precise cellular and molecular targets and mechanisms of action.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Eryvarin D and Its Derivatives

Identification of Key Structural Determinants for Bioactivity

SAR studies on eryvarin D and related flavonoids have identified several key molecular features that are crucial for their biological effects, particularly their antibacterial properties. These determinants primarily include the presence, number, and location of prenyl groups, as well as the pattern of hydroxylation on the flavonoid scaffold.

The prenyl moiety is a critical pharmacophore for the bioactivity of many flavonoids, including this compound. nih.gov The addition of these lipophilic C-5 isoprene (B109036) units to the flavonoid skeleton generally enhances biological activity. nih.govnih.gov This enhancement is often attributed to an increase in the compound's lipophilicity, which facilitates its ability to penetrate microbial cell membranes. nih.gov

Research consistently shows that both the number and the position of prenyl groups have a significant impact on the antibacterial efficacy of these compounds. nih.govmdpi.com For instance, this compound, which possesses a prenyl group, demonstrates potent activity against various bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Comparative studies highlight that compounds with one or more prenyl groups tend to exhibit lower Minimum Inhibitory Concentration (MIC) values, indicating greater antibacterial potency. nih.gov Specifically, the location of the prenyl group on the flavonoid rings is a key factor; prenylation at positions C6 or C8 on ring A is considered particularly important for antibacterial activity. nih.govmdpi.com When two prenyl groups are present on ring A, the resulting compound shows very strong antibacterial effects. nih.gov The activity of this compound against MRSA (MIC of 4 mg/L) compared to other related compounds underscores the importance of its specific prenylation pattern. nih.gov

| Compound | Key Structural Feature | MIC against S. aureus (mg/L) | MIC against MRSA (mg/L) | Reference |

|---|---|---|---|---|

| This compound | Prenylated Pterocarpan (B192222) | 4 | 4 | nih.gov |

| Sandwicensin | Prenylated Pterocarpan | 8 | 16 | nih.gov |

| Scandenone | Diprenylated Flavanone (B1672756) | 8 | 32 | nih.gov |

| Erythrabissin I | Prenylated Pterocarpan | 64 | 64 | nih.gov |

| Lonchocarpol A | Diprenylated Flavanone (both on Ring A) | 6.25 | N/A | nih.gov |

Alongside prenylation, the pattern of hydroxyl (-OH) groups on the flavonoid core is a significant determinant of bioactivity. mdpi.commdpi.com The number and position of these hydroxyl groups can influence the molecule's polarity, its ability to form hydrogen bonds with biological targets, and its antioxidant properties. mdpi.com

Computational Approaches for SAR and QSAR Modeling

To quantify the relationship between the structure of this compound and its derivatives and their biological activity, computational methods are employed. These QSAR studies translate molecular structures into numerical descriptors and use statistical algorithms to build predictive models.

Cheminformatics provides the tools to represent a molecule's structure numerically through molecular descriptors. researchgate.net These descriptors can be categorized based on the dimensionality of the information they encode (1D, 2D, 3D) and the properties they represent, such as constitutional, topological, geometric, and electronic features. nih.gov

For flavonoid derivatives like this compound, a wide range of descriptors are calculated to build robust QSAR models. mdpi.com These descriptors quantify various physicochemical properties that are believed to influence bioactivity. For example, descriptors related to lipophilicity, such as the logarithm of the octanol-water partition coefficient (LogP), are crucial, as they correlate with the molecule's ability to cross cell membranes. researchgate.net Other important descriptors include those related to the molecule's size and shape (e.g., molar refractivity, Van der Waals volume), electronic properties (e.g., energy of the lowest unoccupied molecular orbital - ELUMO, electrophilicity index), and topology (e.g., topological polar surface area - TPSA). researchgate.netmdpi.com

| Descriptor Category | Example Descriptors | Physicochemical Significance | Reference |

|---|---|---|---|

| Lipophilicity/Hydrophobicity | LogP, Number of hydrophobic atoms (a_hyd) | Relates to membrane permeability and solubility | researchgate.net |

| Electronic | ELUMO, Electrophilicity index (ω) | Describes the molecule's reactivity and ability to accept electrons | researchgate.net |

| Steric/Size | Molar Refractivity (AMR), Van der Waals Volume (VABC) | Relates to molecular size, volume, and polarizability | mdpi.com |

| Topological | Topological Polar Surface Area (PSA) | Estimates the surface area occupied by polar atoms, affecting transport properties | researchgate.net |

| Geometric | Radius of gyration (rgyr) | Describes the molecule's shape and flexibility | researchgate.net |

Once molecular descriptors are calculated, various machine learning and statistical algorithms are used to build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and decision tree algorithms. mdpi.comresearchgate.net For instance, in a SAR study of isoflavones from Erythrina, the J48 decision tree algorithm was used to classify compounds into different activity levels based on their structural fragments. mdpi.com

A critical step in QSAR modeling is rigorous validation to ensure the model is robust, predictive, and not a result of chance correlation. researchgate.net Validation is typically performed using both internal and external methods. nih.gov

Internal Validation: This method assesses the model's stability and predictive power using the same dataset on which it was built. A common technique is leave-one-out cross-validation (LOO-CV), which generates a cross-validation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictivity. researchgate.netresearchgate.net

External Validation: This is considered the most stringent test of a model's predictive capability. nih.gov The initial dataset is split into a training set (to build the model) and a test set (to validate it). The model's ability to predict the activity of the compounds in the test set is evaluated using metrics like the coefficient of determination (R²_test). mdpi.comnih.gov A reliable QSAR model should have strong statistical performance in both internal and external validation. nih.gov

Pharmacophore Elucidation and Ligand-Target Interactions

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a response. nih.gov This model serves as a 3D template for searching for new molecules with similar activity.

For this compound and its analogs, pharmacophore models can be developed based on the structures of known active compounds. researchgate.net These models help to rationalize the observed SAR and provide a deeper understanding of the structural requirements for bioactivity. A 3D pharmacophore model developed for antibacterial prenylated isoflavonoids was able to predict active compounds with high accuracy, highlighting the importance of the prenyl group's position. researchgate.net

Understanding how a ligand like this compound interacts with its molecular target at an atomic level is crucial for drug design. researchgate.net Techniques like molecular docking are used to predict the preferred binding orientation of a ligand within the active site of a target protein. nih.gov These simulations can reveal specific interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like -OH groups) on the ligand and acceptors on the protein.

Hydrophobic Interactions: Occur between nonpolar regions, such as the prenyl group of this compound and hydrophobic amino acid residues in the target's binding pocket.

Pi-Interactions: Including pi-pi stacking or pi-cation interactions involving the aromatic rings of the flavonoid scaffold. nih.gov

While specific ligand-target interaction studies for this compound are not extensively detailed, research on related compounds provides insights. For instance, eryvarin E, a derivative, showed weak inhibitory activity against the insulin (B600854) receptor, suggesting that receptor tyrosine kinases could be potential targets for this class of compounds. researchgate.net Computational analyses of other Erythrina flavonoids have identified key interactions with enzymes like ACE2, involving specific amino acid residues. nih.gov Such studies provide a framework for hypothesizing the potential binding modes and targets of this compound.

Advanced Research Methodologies and Future Directions in Eryvarin D Research

Integration of Multi-Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics)

The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive view of biological systems relevant to Eryvarin D research. These technologies can be integrated to understand and engineer the biosynthesis pathways of natural products in microorganisms. Multi-omics approaches are valuable for optimizing microbial cell factories designed for the production of natural products. In the broader context of drug discovery and development, omics technologies play a significant role. Integrating omics data allows for a deeper understanding of biological systems and the identification of potential drug targets. High-throughput screening (HTS) can be combined with omics in drug discovery pipelines. For this compound, multi-omics could potentially elucidate the genetic and enzymatic machinery involved in its biosynthesis in Erythrina variegata or a heterologous host, identify biological pathways affected by this compound treatment, and reveal potential protein targets or metabolic changes induced by the compound.

In Vitro and In Silico Screening Platforms for Novel Activities

Identifying novel biological activities of this compound can be significantly accelerated through the use of in vitro and in silico screening platforms. High-throughput screening (HTS) is a widely used method in drug discovery to quickly assess the activity of large libraries of compounds. In parallel, in silico or virtual screening methods utilize computational techniques to predict potential activities and interactions based on the compound's structure. These methods can help prioritize compounds for in vitro testing. Various in vitro screening assays are available to evaluate specific biological effects. Screening platforms specifically designed for natural products are also employed to explore their diverse bioactivities. For this compound, these platforms could be used to screen against a wide range of biological targets or disease models beyond its known cytotoxicity, potentially uncovering new therapeutic applications or providing insights into its mechanism of action. For instance, in silico methods could predict potential interactions with proteins or pathways based on its flavonoid structure pjps.pk.

Strategies for Enhanced and Sustainable Production

Ensuring a sustainable and efficient supply of this compound for research and potential therapeutic use requires optimized production strategies. Biotechnological approaches, such as fermentation, are key methods for natural product production. Sustainable production of natural products is a growing focus in research. Green chemistry approaches are also being explored for the synthesis of natural products. Metabolic engineering of host organisms is a powerful strategy to enhance the biosynthesis and yield of natural products.

Metabolic Engineering of Host Organisms

Metabolic engineering involves modifying the metabolic pathways of host organisms, typically microorganisms, to improve the production of desired compounds. This can include introducing genes for biosynthesis enzymes, optimizing enzyme activity, or disrupting competing pathways. Metabolic engineering is a crucial tool for optimizing microbial cell factories for natural product production, leading to higher yields and more efficient processes. Applying metabolic engineering to a suitable host organism could significantly enhance the sustainable production of this compound.

Biotechnological and Green Synthesis Approaches

Biotechnological methods, particularly fermentation, offer a route for producing natural products in a controlled and scalable manner. These methods can be more sustainable compared to extraction from natural sources, which can be limited by plant availability and environmental factors. Furthermore, the principles of green chemistry can be applied to the synthesis and purification of natural products and their analogues, reducing the use of hazardous substances and minimizing environmental impact. Combining biotechnological production with green synthesis principles could provide an environmentally friendly and scalable method for obtaining this compound.

Rational Design and Synthesis of Next-Generation this compound Analogues

Understanding the structure-activity relationship (SAR) of this compound is essential for developing analogues with improved potency, selectivity, or pharmacokinetic properties. Rational drug design involves using structural and mechanistic information to design new compounds with desired characteristics. Chemical synthesis plays a vital role in creating natural products and their analogues. By synthesizing analogues of this compound with targeted structural modifications, researchers can explore how these changes impact its biological activity. This process, guided by SAR studies and rational design, can lead to the discovery of next-generation compounds with enhanced therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.